molecular formula C13H23NO4 B571633 (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 143415-31-0

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No. B571633
CAS RN: 143415-31-0
M. Wt: 257.33
InChI Key: GBTWGGHVJJRREA-JTQLQIEISA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is a compound that falls under the category of tert-butyloxycarbonyl (Boc)-protected amino acids . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides and proteins .


Synthesis Analysis

The synthesis of Boc-protected amino acids typically involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a Boc-protected amino acid, which can then be used as a building block in peptide synthesis .


Molecular Structure Analysis

The molecular formula of “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is C9H17NO4, and its molecular weight is 203.24 .


Chemical Reactions Analysis

Boc-protected amino acids can be used in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acids to form peptides .


Physical And Chemical Properties Analysis

“(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” is a solid at 20 degrees Celsius. It has a purity of greater than 98.0% as determined by HPLC. Its specific rotation is between -17.0 to -20.0 degrees (C=1, MeOH) .

Scientific Research Applications

  • Synthesis of Amino Acids and Peptides : The compound is used in the synthesis of constrained analogs of amino acids, like cyclopropane analogs of phenylalanine, aiding in the study of peptide structure and function (Jiménez et al., 2001).

  • Pharmacophore Preparation : It has applications in preparing pharmacophores, which are parts of a molecular structure that is responsible for a particular biological or pharmacological interaction (Kubryk & Hansen, 2006).

  • Catalytic Applications : The compound is used in catalysis, for instance, in the N-tert-butoxycarbonylation of amines, a process important in peptide synthesis (Heydari et al., 2007).

  • Synthesis of Fluorinated Amino Acids : It's used in the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides, a method relevant for synthesizing fluorinated amino acids (Amii et al., 2000).

  • Preparation of Collagen Cross-links : This compound plays a role in the synthesis of key intermediates for the preparation of collagen cross-links, which are essential in understanding and utilizing collagen's properties (Adamczyk et al., 1999).

  • Synthesis of Biotin Intermediates : It's used in synthesizing key intermediates of natural products like Biotin, which is vital in metabolic processes (Qin et al., 2014).

  • Solid-Phase Synthesis of Peptides : The compound is used as a handle in solid-phase synthesis of peptides, which is a fundamental technique in peptide synthesis (Gaehde & Matsueda, 1981).

  • Polymer Synthesis : It is also involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers (Gao et al., 2003).

  • Preparation of Neuroexcitants : Both enantiomers of neuroexcitant analogs have been synthesized using this compound (Pajouhesh et al., 2000).

Safety and Hazards

While specific safety and hazard information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid” was not found, general precautions for handling Boc-protected amino acids include avoiding inhalation and contact with skin and eyes. In case of contact, rinse thoroughly with water .

Future Directions

Boc-protected amino acids, including “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid”, have potential applications in the synthesis of peptides and proteins. They can also be used in the development of new synthetic methodologies .

properties

IUPAC Name

(2S)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTWGGHVJJRREA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654055
Record name N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

CAS RN

143415-31-0
Record name N-(tert-Butoxycarbonyl)-3-cyclopentyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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